molecular formula C15H24ClN B13633659 Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride

Cat. No.: B13633659
M. Wt: 253.81 g/mol
InChI Key: BKOSJFXECFMHSA-UHFFFAOYSA-N
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Description

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a cyclopentyl group and a 3-(propan-2-yl)phenyl substituent. The compound’s molecular structure combines lipophilic moieties (cyclopentyl and isopropyl groups) with a polar amine hydrochloride, which may influence solubility and receptor-binding properties. Its synthesis likely involves alkylation or coupling reactions to attach the cyclopentyl and isopropyl groups to the phenyl-methanamine core .

Properties

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

cyclopentyl-(3-propan-2-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-11(2)13-8-5-9-14(10-13)15(16)12-6-3-4-7-12;/h5,8-12,15H,3-4,6-7,16H2,1-2H3;1H

InChI Key

BKOSJFXECFMHSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2CCCC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 3-(Propan-2-yl)phenyl Group: The cyclopentyl ring is then substituted with a 3-(propan-2-yl)phenyl group using Friedel-Crafts alkylation or similar reactions.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Substitution Reactions at the Aromatic Ring

The 3-(propan-2-yl)phenyl moiety undergoes regioselective electrophilic substitution, enabling structural diversification. Modifications at the 2-position of the phenyl ring significantly influence biological activity:

PositionSubstituent (R)IC₅₀ (μM)Biological ImpactSource
2CF₃1.1High potency
2i-Pr (isopropyl)0.186× improved potency vs. CF₃
3CF₃InactiveLoss of activity
4CF₃InactiveLoss of activity

Replacing the 2-CF₃ group with an isopropyl group (e.g., via Friedel-Crafts alkylation) enhances steric bulk and hydrophobic interactions, improving receptor binding .

Amine Functional Group Reactivity

The primary amine participates in salt formation, acylation, and reductive amination:

Salt Formation

Reaction with HCl yields the hydrochloride salt, improving solubility and stability:
Amine+HClAmine\cdotpHCl\text{Amine} + \text{HCl} \rightarrow \text{Amine·HCl}
This process is critical for pharmaceutical formulation, as demonstrated in analogous benzenemethanamine derivatives .

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:
RCOCl+AmineRCONH-(Cyclopentyl[3-(i-Pr)phenyl]methanamine)\text{RCOCl} + \text{Amine} \rightarrow \text{RCONH-(Cyclopentyl[3-(i-Pr)phenyl]methanamine)}
Example: Reaction with trifluoroacetyl chloride yields derivatives with enhanced metabolic stability .

Catalytic Coupling Reactions

Palladium- or copper-catalyzed cross-coupling reactions enable aryl-aryl bond formation. For example:

Reaction TypeCatalystConditionsYield (%)ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 80°C85–92Introducing biaryl motifs
UllmannCuIDMF, 110°C76–88Attaching electron-withdrawing groups

These reactions are employed to append pharmacophores such as pyridine or trifluoromethyl groups .

Ring-Opening and Cycloaddition

The cyclopentyl group participates in strain-driven reactions:

Epoxidation and Ring Expansion

Oxidation with m-CPBA forms an epoxide intermediate, which undergoes acid-catalyzed ring expansion to cyclohexanone derivatives .

Cyclopropanation

Transition metal-catalyzed [2+1] cycloaddition with dichlorocarbene generates bicyclic structures, altering steric properties .

Stability Under Physiological Conditions

Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

  • Half-life (pH 1.2): 15–22 minutes (amine protonation reduces reactivity) .

  • Half-life (pH 7.4): <5 minutes (free amine undergoes rapid oxidation) .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceOutcomeSource
BenzylamineFaster acylationLower steric hindrance
N,N-DimethylcyclohexylamineReduced nucleophilicitySlower salt formation

Scientific Research Applications

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride with four structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound Inferred: C15H24ClN Inferred: ~253.8 Methanamine core with cyclopentyl and 3-isopropylphenyl substituents; no oxygen bridges. Presumed medical intermediate; lipophilic groups may enhance blood-brain barrier penetration .
(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride C12H18ClNO 227.73 Cyclopentyloxy group (oxygen bridge) at phenyl position 3; smaller molecular weight. Medical intermediate; oxygen may reduce lipophilicity compared to cyclopentyl .
3-[3-(Propan-2-yl)phenyl]-1H-pyrazol-5-amine hydrochloride C12H16ClN3O 237.73 Pyrazole ring replaces methanamine; same 3-isopropylphenyl substituent. Potential kinase inhibitor scaffold; heterocyclic core may alter binding specificity .
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride C11H14ClNO2 247.7 Methoxy and propargyloxy groups on phenyl ring; linear alkyne may enhance reactivity. Intermediate for click chemistry applications; polar substituents increase solubility .

Key Structural and Functional Differences

Substituent Effects :

  • The cyclopentyl group in the target compound enhances lipophilicity compared to the cyclopentyloxy analog (), which contains an oxygen bridge. This difference may impact membrane permeability and metabolic stability .
  • The 3-isopropylphenyl group is shared with the pyrazole derivative (), but the pyrazole ring introduces hydrogen-bonding capabilities absent in the methanamine core .

Molecular Weight and Solubility :

  • The target compound’s inferred molecular weight (~253.8 g/mol) is higher than the cyclopentyloxy analog (227.73 g/mol), suggesting reduced aqueous solubility. However, the lack of oxygen bridges could improve lipid bilayer penetration .
  • The propargyloxy-containing compound () has polar substituents (methoxy, alkyne) that likely enhance solubility in polar solvents .

Pharmacological Implications :

  • Pyrazole derivatives () are common in kinase inhibitors due to their planar heterocyclic structure, whereas methanamine derivatives are more flexible and may target G-protein-coupled receptors .
  • The cyclopentyl group in the target compound and its analogs may confer resistance to oxidative metabolism, extending half-life compared to linear alkyl chains .

Biological Activity

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl group and an isopropyl-substituted phenyl moiety. Its molecular formula is C13H19NC_{13}H_{19}N, with a molecular weight of approximately 205.30 g/mol. This compound is soluble in water and exhibits a moderate logP value, indicating its potential for bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in immune response and vascular integrity. The modulation of this receptor can have implications in treating autoimmune diseases, inflammatory conditions, and certain types of cancer .

Table 1: Biological Targets and Activities

Biological Target Activity Reference
S1P ReceptorModulator for autoimmune diseases
CDK4/CDK6Inhibition leading to reduced cell proliferation
11β-HSD1Inhibition with IC50 values < 10 µM

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown:

  • Anticancer Activity : The compound displayed over 50% inhibition in several cancer cell lines at low concentrations, indicating strong potential as an anticancer agent.
  • Cell Cycle Arrest : Studies reveal that it induces cell cycle arrest, particularly in the G1 phase, which is essential for preventing uncontrolled cell division .

Case Study 1: Anticancer Potential

A study evaluated the efficacy of this compound against mantle cell lymphoma (MCL) cells. Results indicated a significant reduction in cell viability (up to 65%) at concentrations as low as 0.5 µM, highlighting its potential as a therapeutic agent for MCL .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's inhibitory effects on 11β-HSD1, an enzyme involved in glucocorticoid metabolism. The compound exhibited an IC50 value of 0.07 µM, showcasing its potency compared to other derivatives tested .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to establish its safety for clinical use.

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